molecular formula C13H12O3 B12989234 3-(3,4-Dihydroxyphenyl)benzyl alcohol

3-(3,4-Dihydroxyphenyl)benzyl alcohol

Cat. No.: B12989234
M. Wt: 216.23 g/mol
InChI Key: ACUJLDQWUXLOTB-UHFFFAOYSA-N
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Description

3’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a hydroxymethyl group and two hydroxyl groups attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves the hydroxymethylation of biphenyl derivatives using formaldehyde and a suitable base.

Industrial Production Methods

In industrial settings, the production of 3’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a biphenyl derivative with reduced hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, including halogenating agents and nucleophiles, can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3’-(carboxymethyl)-[1,1’-biphenyl]-3,4-diol.

    Reduction: Formation of [1,1’-biphenyl]-3,4-diol.

    Substitution: Formation of substituted biphenyl derivatives with different functional groups.

Scientific Research Applications

3’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the hydroxymethyl group play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carboxylic acid
  • 3-(Hydroxymethyl)-[1,1’-biphenyl]-4-ol
  • 3’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carbaldehyde

Uniqueness

3’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol is unique due to the presence of both hydroxyl and hydroxymethyl groups on the biphenyl structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

4-[3-(hydroxymethyl)phenyl]benzene-1,2-diol

InChI

InChI=1S/C13H12O3/c14-8-9-2-1-3-10(6-9)11-4-5-12(15)13(16)7-11/h1-7,14-16H,8H2

InChI Key

ACUJLDQWUXLOTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)O)CO

Origin of Product

United States

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